BMS-935177

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

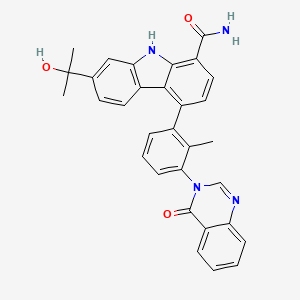

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJRDCQUZMGBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of BMS-935177: A Deep Dive into its Action on B-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), with a specific focus on its effects within B-lymphocytes. This document synthesizes preclinical data to elucidate the molecular interactions, signaling pathway modulation, and functional consequences of this compound activity in B-cells.

Core Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

This compound exerts its effects by targeting Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase.[1] BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which plays a pivotal role in B-cell development, activation, proliferation, and survival.[2][3][4]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors like NF-κB. These signaling events are crucial for mediating the cellular responses of B-cells to antigenic stimulation.

This compound functions as a reversible inhibitor of BTK, effectively blocking its kinase activity. By inhibiting BTK, this compound disrupts the BCR signaling cascade, thereby preventing B-cell activation and downstream effector functions. This targeted inhibition makes this compound a promising therapeutic agent for B-cell driven malignancies and autoimmune diseases.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| Bruton's tyrosine kinase (BTK) | Recombinant Human BTK | 3 nM | |

| Bruton's tyrosine kinase (BTK) | - | 2.8 nM | |

| Calcium Flux Inhibition | Human Ramos B-cells | 27 nM | |

| TNFα Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | 14 nM | |

| CD69 Surface Expression Inhibition (BCR-stimulated) | Human Whole Blood | 550 ± 100 nM | |

| CD69 Surface Expression Inhibition (BCR-stimulated) | Mouse Whole Blood | 2060 ± 240 nM |

Table 2: Selectivity Profile of this compound

| Kinase Family | Selectivity vs. BTK | Reference |

| Tec family kinases (TEC, BMX, ITK, TXK) | 5- to 67-fold | |

| SRC family kinases | > 50-fold | |

| SRC | 1100-fold | |

| Other kinases (TRKA, HER4, TRKB, RET) | Potency < 150 nM (> 50-fold selectivity) |

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To further illustrate the mechanism of action and the methods used for its characterization, the following diagrams are provided.

Caption: this compound inhibits BTK, blocking the BCR signaling cascade.

Caption: Workflow for assessing this compound's effect on B-cell activation.

Detailed Experimental Protocols

The following are generalized protocols based on descriptions of experiments used to characterize BTK inhibitors like this compound.

BTK Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of BTK.

-

Methodology:

-

A reaction mixture is prepared containing recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP in an appropriate assay buffer.

-

This compound is added at various concentrations.

-

The reaction is incubated to allow for peptide phosphorylation by BTK.

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated and quantified, typically using capillary electrophoresis or other sensitive detection methods.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

-

B-Cell Calcium Flux Assay

-

Objective: To assess the effect of this compound on BCR-mediated calcium mobilization in B-cells.

-

Methodology:

-

Human Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Baseline fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

The B-cell receptor is stimulated by adding anti-IgM or anti-IgG antibodies.

-

The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time.

-

The IC50 value is determined by quantifying the inhibition of the calcium flux at different concentrations of this compound.

-

CD69 Expression Assay

-

Objective: To evaluate the impact of this compound on the expression of the early activation marker CD69 on B-cells following BCR stimulation.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells are incubated with a range of concentrations of this compound.

-

The cells are then stimulated with anti-IgM or anti-IgG to activate the B-cells.

-

Following an incubation period, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.

-

The percentage of CD69-positive B-cells is quantified using flow cytometry.

-

The IC50 value is calculated based on the dose-dependent inhibition of CD69 expression. It is important to note that this compound does not affect CD69 expression when B-cells are stimulated through the CD40 receptor, highlighting its specificity for the BCR pathway.

-

Conclusion

This compound is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action in B-cells is centered on the disruption of the B-cell receptor signaling pathway, a critical axis for B-cell function. By inhibiting BTK, this compound effectively suppresses B-cell activation, as demonstrated by the inhibition of calcium mobilization and the expression of activation markers. The quantitative data and experimental evidence strongly support its targeted mechanism, providing a solid foundation for its development in the context of B-cell-mediated diseases.

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-935177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1] This technical guide provides an in-depth overview of the discovery and synthetic pathway of this compound, complete with experimental protocols and quantitative data.

Discovery and Structure-Activity Relationship (SAR)

This compound, with the chemical name 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, was developed by Bristol-Myers Squibb through a structure-activity relationship (SAR) study aimed at identifying potent and selective reversible BTK inhibitors. The core of the molecule is a carbazole scaffold, which was systematically modified to optimize its inhibitory activity and pharmacokinetic properties.[3][4] The discovery process involved the synthesis and evaluation of a series of carbazole derivatives, leading to the identification of this compound as a clinical candidate with an excellent pharmacokinetic profile and demonstrated in vivo activity.

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the complex carbazole-quinazolinone structure. While the specific, step-by-step proprietary synthesis pathway is not fully disclosed in the public domain, the key fragments are the carbazole-1-carboxamide core and the substituted phenyl-quinazolinone moiety. The synthesis would logically involve the formation of these two key intermediates followed by their coupling.

A plausible synthetic approach, based on known organic chemistry principles and related syntheses, is outlined below.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 (nM) |

| Bruton's Tyrosine Kinase (BTK) | 2.8 |

| Calcium Flux in human Ramos B cells | 27 |

| TNFα production in PBMCs | 14 |

| CD69 surface expression (anti-IgM/IgG stimulated) | Potent Inhibition |

| Human whole blood assay | 550 ± 100 |

| Mouse whole blood assay | 2060 ± 240 |

Table 2: Kinase Selectivity of this compound

| Kinase Family | Selectivity over BTK |

| Tec family (TEC, BMX, ITK, TXK) | 5- to 67-fold |

| SRC family | > 50-fold |

| SRC itself | 1100-fold |

| Other kinases (TRKA, HER4, TRKB, RET) | > 50-fold (IC50 < 150 nM) |

Table 3: Preclinical Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | T1/2 (hours) at 2 mg/kg i.v. |

| Mouse | 84 - 100 | 4.0 |

| Rat | 84 - 100 | 5.1 |

| Dog | 84 - 100 | Not Specified |

| Cynomolgus Monkey | 84 - 100 | Not Specified |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard methodologies and may require optimization for specific laboratory conditions.

BTK Enzyme Inhibition Assay (Luminescent-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against BTK.

Materials:

-

Recombinant human BTK enzyme

-

Fluoresceinated peptide substrate

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound, human recombinant BTK, fluoresceinated peptide, and ATP in the assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the kinase reaction, add the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

Calcium Flux Assay in Ramos B cells (Flow Cytometry)

This assay measures the inhibition of B-cell receptor (BCR)-mediated calcium mobilization.

Materials:

-

Ramos B cells (human Burkitt's lymphoma cell line)

-

RPMI 1640 medium supplemented with 10% FBS

-

Indo-1 AM (calcium indicator dye)

-

This compound (or other test compounds)

-

Anti-human IgM, F(ab')2 fragment (BCR agonist)

-

Flow cytometer with UV excitation

Procedure:

-

Culture Ramos B cells in RPMI 1640 medium.

-

Load the cells with Indo-1 AM (e.g., 1.5 µM) for 45 minutes at 37°C in the dark.

-

Wash the cells twice with medium.

-

Resuspend the cells in fresh medium and pre-treat with various concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.

-

Acquire a baseline reading on the flow cytometer.

-

Stimulate the cells with an EC80 concentration of anti-human IgM.

-

Immediately acquire the calcium flux data on the flow cytometer by measuring the ratio of Indo-1 fluorescence at two different emission wavelengths over time.

-

Analyze the data to determine the inhibition of calcium mobilization.

Caption: Workflow for the Calcium Flux Assay.

CD69 Surface Expression Assay (Flow Cytometry)

This assay measures the inhibition of activation-induced expression of the early activation marker CD69 on B cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells

-

RPMI 1640 medium

-

Anti-human IgM or anti-human IgG (stimulants)

-

This compound (or other test compounds)

-

Fluorochrome-conjugated anti-human CD19 and anti-human CD69 antibodies

-

Flow cytometer

Procedure:

-

Isolate PBMCs or B cells from whole blood.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with anti-human IgM or anti-human IgG for 18-24 hours.

-

Wash the cells with FACS buffer.

-

Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

-

Wash the cells to remove unbound antibodies.

-

Acquire the data on a flow cytometer, gating on the CD19-positive B cell population.

-

Determine the percentage of CD69-positive B cells and the mean fluorescence intensity of CD69.

TNFα Production Assay in PBMCs (ELISA)

This assay measures the inhibition of TNFα secretion from peripheral blood mononuclear cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) or other stimulants

-

This compound (or other test compounds)

-

Human TNFα ELISA kit

-

96-well plates

Procedure:

-

Isolate PBMCs from whole blood.

-

Plate the PBMCs in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with an appropriate stimulant (e.g., LPS) for a specified time (e.g., 24 hours).

-

Centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of TNFα production.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation, differentiation, and survival.

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized, potent, and selective reversible BTK inhibitor with a promising preclinical profile. The information provided in this technical guide offers a comprehensive overview of its discovery, synthesis logic, and the key experimental methodologies used in its evaluation. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on kinase inhibitors and therapies for B-cell-mediated diseases.

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

BMS-935177: A Technical Overview of its Binding Affinity and Kinetics with Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the binding characteristics of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical non-receptor tyrosine kinase in the TEC family that plays a central role in various immune cell signaling pathways, making it a key therapeutic target for autoimmune diseases.[5] This guide summarizes the quantitative data on this compound's binding affinity, details the experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.

Quantitative Data Summary

The binding affinity and inhibitory activity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic and Cellular Inhibition by this compound

| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |

| Enzymatic Assay | Recombinant Human BTK | Kinase Activity | 3 nM | |

| Enzymatic Assay | BTK | Kinase Activity | 2.8 nM | |

| Cellular Assay | Human Ramos B cells | Calcium Flux | 27 nM | |

| Cellular Assay | Human PBMCs | TNFα Production | 14 nM | |

| Cellular Assay | Human Whole Blood | CD69 Expression | 550 ± 100 nM | |

| Cellular Assay | Mouse Whole Blood | CD69 Expression | 2060 ± 240 nM |

Table 2: Kinase Selectivity of this compound

| Kinase Family | Specific Kinase | Selectivity Fold (over BTK) | Reference |

| Tec Family | TEC, BMX, ITK, TXK | 5 - 67 | |

| Src Family | SRC | 1100 | |

| Other | TRKA, HER4, TRKB, RET | >50 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

1. BTK Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro potency of this compound against recombinant human BTK.

-

Materials:

-

This compound (dissolved in DMSO at 10 mM and serially diluted)

-

Recombinant human BTK (1 nM final concentration)

-

Fluoresceinated peptide substrate (1.5 µM final concentration)

-

ATP (20 µM final concentration, at the apparent Km)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT

-

Stop Solution: 35 mM EDTA

-

384-well V-bottom plates

-

-

Procedure:

-

Add this compound at various concentrations, recombinant human BTK, fluoresceinated peptide, ATP, and assay buffer to the wells of a 384-well plate. The final volume should be 30 µL.

-

Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Terminate the reaction by adding 45 µL of the stop solution (35 mM EDTA) to each well.

-

Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.

-

The IC50 value is determined by measuring the extent of phosphorylation at different inhibitor concentrations.

-

2. Calcium Flux Assay in Human Ramos B Cells

This cellular assay measures the effect of this compound on B-cell receptor (BCR) signaling.

-

Materials:

-

Human Ramos B cells

-

This compound

-

BCR stimulus (e.g., anti-IgM antibody)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

-

Procedure:

-

Load Human Ramos B cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the B-cell receptor (BCR) using an appropriate agonist (e.g., anti-IgM).

-

Measure the intracellular calcium concentration using a fluorometer.

-

The IC50 value is calculated based on the inhibition of the calcium flux at different concentrations of this compound.

-

3. CD69 Surface Expression Assay

This assay assesses the impact of this compound on B-cell activation in peripheral blood.

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or whole blood

-

This compound

-

B-cell stimuli (e.g., anti-IgM and anti-IgG)

-

Fluorescently labeled anti-CD69 antibody

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs or use whole blood samples.

-

Pre-incubate the cells with a range of this compound concentrations.

-

Stimulate B-cell activation with anti-IgM and anti-IgG antibodies.

-

Stain the cells with a fluorescently labeled anti-CD69 antibody.

-

Analyze the surface expression of CD69 on the B-cell population using a flow cytometer.

-

The IC50 value is determined from the dose-dependent inhibition of CD69 expression.

-

Visualizations

The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for determining inhibitor potency.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound |CAS:1231889-53-4 Probechem Biochemicals [probechem.com]

- 4. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

BMS-935177: A Technical Overview of its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended to support researchers and drug development professionals in understanding the molecular interactions and potential therapeutic applications of this compound.

Introduction

This compound is a small molecule inhibitor targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases.[2] this compound distinguishes itself as a reversible inhibitor, offering a different pharmacological profile compared to covalent BTK inhibitors.[3] This guide focuses on its selectivity against a panel of other kinases, a critical aspect for predicting its therapeutic window and potential off-target effects.

Quantitative Kinase Selectivity Profile

This compound demonstrates high potency for its primary target, BTK, with a reported IC50 value of approximately 2.8 to 3 nM.[3] Its selectivity has been assessed against various other kinases, revealing a favorable profile with significant margins for key off-targets. The following table summarizes the available quantitative data on the kinase selectivity of this compound.

| Target Kinase | IC50 (nM) | Selectivity Fold vs. BTK (approx.) | Kinase Family | Notes |

| BTK | 2.8 - 3 | 1 | Tec | Primary Target |

| TEC | - | 5 - 67 | Tec | |

| BMX | - | 5 - 67 | Tec | |

| ITK | - | 5 - 67 | Tec | |

| TXK | - | 5 - 67 | Tec | |

| SRC | - | >1100 | Src | Greater than 50-fold selectivity over the SRC family in general. |

| TRKA | <150 | >50 | Trk | |

| HER4 | <150 | >50 | EGFR | |

| TRKB | <150 | >50 | Trk | |

| RET | <150 | >50 | RTK |

Note: A comprehensive kinome scan dataset with IC50 values for a broader panel of kinases is not publicly available in the referenced literature. The selectivity against the Tec family kinases is presented as a range as specific IC50 values were not provided in the source material.

Experimental Protocols

The determination of the kinase selectivity profile of a compound like this compound involves a series of robust biochemical assays. Below are detailed methodologies representative of those used in the industry.

General Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.

Methodology: A common method for broad kinase profiling is the radiometric kinase assay .

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

This compound (serially diluted)

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

-

96- or 384-well plates

-

Filter plates or membranes

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

-

Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Capture: Terminate the reaction and spot the reaction mixture onto filter plates. The phosphorylated substrate will bind to the filter.

-

Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Specific BTK Inhibition Assay (Fluorescence-Based)

Objective: To precisely determine the IC50 of this compound against its primary target, BTK.

Methodology: A fluorescence-based mobility-shift assay is a common and precise method.

Materials:

-

Recombinant human BTK enzyme (e.g., 1 nM final concentration)

-

Fluoresceinated peptide substrate (e.g., 1.5 µM final concentration)

-

ATP (at a concentration near the Km, e.g., 20 µM)

-

This compound (serially diluted)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)

-

384-well V-bottom plates

-

EDTA solution (to stop the reaction)

-

Microfluidic capillary electrophoresis instrument

Procedure:

-

Compound Dispensing: Dispense serial dilutions of this compound in DMSO into the wells of a 384-well plate.

-

Reagent Addition: Add human recombinant BTK, the fluoresceinated peptide substrate, and ATP to the wells. The final volume is typically around 30 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction by adding an EDTA solution (e.g., 45 µL of 35 mM EDTA).

-

Analysis: Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument. This separates the phosphorylated and non-phosphorylated fluorescent peptide based on their charge and size.

-

Data Quantification: Quantify the amount of phosphorylated product by measuring the fluorescence signal.

-

IC50 Determination: Calculate the percentage of inhibition at each this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Core Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for determining the kinase selectivity profile of an inhibitor.

Conclusion

This compound is a highly potent and selective reversible inhibitor of BTK. The available data indicates a favorable selectivity profile, with significant margins against other members of the Tec and Src kinase families, as well as other key kinases. This high selectivity is a promising attribute for minimizing off-target effects and enhancing the therapeutic index. The experimental protocols outlined in this guide provide a framework for the robust evaluation of kinase inhibitors. Further comprehensive kinome-wide screening will be beneficial for a more complete understanding of the off-target landscape of this compound.

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

The Impact of BMS-935177 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the Tec family.[1][2] BTK is a key component of multiple signaling pathways that regulate the development, activation, proliferation, and survival of B-lymphocytes.[3] Furthermore, BTK plays a crucial role in the signaling of other immune cells, including mast cells and myeloid cells, through its involvement in Fc receptor (FcR) and Toll-like receptor (TLR) signaling.[4] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[5] This technical guide provides an in-depth overview of the effects of this compound on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its therapeutic effects by reversibly binding to BTK, thereby inhibiting its kinase activity. This blockade of BTK function interrupts the signal transduction cascades originating from the B-cell receptor (BCR) and other immune receptors, ultimately modulating downstream cellular responses.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data on the potency of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target/Assay | IC50 (nM) | Cell/System |

| Bruton's Tyrosine Kinase (BTK) | 2.8 | Cell-free assay |

| Calcium Flux (anti-IgM stimulated) | 27 | Human Ramos B cells |

| CD69 Surface Expression (anti-IgM/IgG stimulated) | - | Peripheral B cells |

| TNFα Production (FcγR stimulated) | 14 | Human PBMCs |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Selectivity (Fold vs. BTK) |

| TEC family kinases (TEC, BMX, ITK, TXK) | 5- to 67-fold |

| SRC family kinases | >50-fold |

| SRC | 1100-fold |

| TRKA, HER4, TRKB, RET | Potency <150 nM (>50-fold selectivity) |

Downstream Signaling Pathways Modulated by this compound

Inhibition of BTK by this compound has significant consequences on several key downstream signaling pathways that are crucial for B-cell function and inflammatory responses.

B-Cell Receptor (BCR) Signaling

Upon antigen binding, the BCR initiates a signaling cascade that is heavily dependent on BTK. This compound effectively curtails this pathway.

-

Phospholipase C gamma 2 (PLCγ2) Phosphorylation: A critical substrate of BTK, PLCγ2 is phosphorylated and activated upon BCR stimulation. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound has been shown to prevent the BTK-mediated phosphorylation of PLCγ2.

-

Calcium Mobilization: The generation of IP3 triggers the release of intracellular calcium stores, a vital second messenger for B-cell activation. By inhibiting PLCγ2 activation, this compound effectively blocks this calcium flux in B cells following BCR stimulation.

-

Downstream Effectors: The inhibition of PLCγ2 and calcium signaling subsequently dampens the activation of downstream pathways including the Ras/Raf/MEK/ERK (MAPK) pathway and the NF-κB pathway, which are critical for B-cell proliferation, differentiation, and survival.

Caption: Inhibition of the BCR signaling pathway by this compound.

Fc Receptor (FcR) Signaling

In myeloid cells and mast cells, BTK is a key mediator of signaling downstream of Fc receptors.

-

TNFα Production: Activation of low-affinity activating Fcγ receptors (FcγRIIa and FcγRIII) on peripheral blood mononuclear cells (PBMCs) by immune complexes leads to the production of pro-inflammatory cytokines like TNFα. This compound effectively inhibits this process. This suggests that this compound can modulate inflammatory responses driven by immune complexes, which is relevant for autoimmune diseases.

Caption: Inhibition of FcR-mediated TNFα production by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro BTK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Fluoresceinated peptide substrate

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well plates

-

EDTA solution

-

Microplate reader capable of electrophoretic separation and fluorescence detection

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add this compound dilutions, recombinant human BTK (final concentration ~1 nM), fluoresceinated peptide substrate (final concentration ~1.5 µM), and ATP (final concentration at Km, e.g., 20 µM) in assay buffer. The final DMSO concentration should be kept constant (e.g., 1.6%).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by adding an excess of EDTA solution.

-

Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.

-

Measure fluorescence intensity to determine the extent of substrate phosphorylation.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cellular Calcium Flux Assay

Objective: To measure the effect of this compound on BCR-induced intracellular calcium mobilization in B cells.

Materials:

-

Human Ramos B cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

-

Pluronic F-127 (for dye loading)

-

Anti-human IgM antibody (F(ab')2 fragment)

-

This compound (dissolved in DMSO)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading and injection capabilities

Protocol:

-

Culture Ramos B cells to the desired density.

-

Harvest and wash the cells with a suitable buffer (e.g., HBSS).

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye and resuspend in assay buffer.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Measure the baseline fluorescence for a short period using the plate reader.

-

Inject anti-human IgM antibody to stimulate the BCR and immediately begin kinetic fluorescence reading for several minutes.

-

Analyze the fluorescence intensity over time to determine the peak calcium response.

-

Calculate the percent inhibition of the calcium flux at each this compound concentration and determine the IC50 value.

CD69 Surface Expression Assay

Objective: To assess the effect of this compound on the activation-induced expression of the early B-cell activation marker CD69.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated peripheral B cells

-

Cell culture medium

-

Anti-human IgM or anti-human IgG antibodies for stimulation

-

This compound (dissolved in DMSO)

-

Fluorochrome-conjugated anti-human CD19 antibody (for B-cell gating)

-

Fluorochrome-conjugated anti-human CD69 antibody

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Isolate PBMCs or peripheral B cells from healthy donor blood.

-

Pre-incubate the cells with serial dilutions of this compound for 30-60 minutes at 37°C.

-

Stimulate the cells with anti-human IgM or anti-human IgG antibodies for a specified duration (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

Harvest the cells and wash with cold FACS buffer.

-

Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies on ice for 30 minutes in the dark.

-

Wash the cells to remove unbound antibodies and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the CD19-positive B-cell population and analyze the expression of CD69.

-

Determine the percent inhibition of CD69 expression at each this compound concentration and calculate the IC50 value.

TNFα Production Assay

Objective: To evaluate the effect of this compound on Fcγ receptor-mediated TNFα production by PBMCs.

Materials:

-

Human PBMCs

-

Cell culture medium

-

Plate-bound human IgG or immune complexes to stimulate Fcγ receptors

-

This compound (dissolved in DMSO)

-

Human TNFα ELISA kit

-

96-well culture plates

Protocol:

-

Isolate PBMCs from healthy donor blood.

-

Coat a 96-well plate with human IgG overnight at 4°C to stimulate Fcγ receptors. Wash the plate to remove unbound IgG.

-

Add PBMCs to the IgG-coated wells.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα production at each this compound concentration and determine the IC50 value.

In Vivo Mouse Collagen-Induced Arthritis (CIA) Model

Objective: To assess the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (or other susceptible strain)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for paw thickness measurement

-

Clinical scoring system for arthritis severity

Protocol:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and administer a primary immunization via intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster immunization in the same manner as the primary immunization.

-

Treatment: Begin daily oral administration of this compound or vehicle control at specified doses (e.g., 10, 30 mg/kg) starting from the day of primary immunization (prophylactic model) or after the onset of arthritis (therapeutic model).

-

Monitoring: Monitor the mice regularly (e.g., 3 times per week) for the development and severity of arthritis.

-

Assessment:

-

Clinical Score: Score each paw based on a scale for inflammation, swelling, and redness (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse).

-

Paw Thickness: Measure the thickness of the hind paws using calipers.

-

-

Data Analysis: Compare the mean clinical scores and paw thickness between the this compound-treated groups and the vehicle control group over time to determine the efficacy of the compound.

Conclusion

This compound is a potent and selective reversible inhibitor of BTK that effectively modulates downstream signaling pathways crucial for B-cell and other immune cell functions. Its ability to inhibit PLCγ2 phosphorylation, calcium mobilization, and the production of inflammatory cytokines like TNFα underscores its potential as a therapeutic agent for autoimmune diseases and B-cell malignancies. The preclinical data, including its efficacy in the mouse collagen-induced arthritis model, provides a strong rationale for its further investigation and development. This technical guide offers a comprehensive overview of the mechanism and effects of this compound, providing valuable information for researchers and drug development professionals in the field of immunology and oncology.

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Modulating the Immune Response: A Technical Guide to BMS-935177

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in various immune cell pathways.[1][2] As a non-receptor tyrosine kinase belonging to the Tec family, BTK plays a pivotal role in the development, differentiation, and activation of B-lymphocytes.[3][4] Its function is integral to the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation and survival.[5] Furthermore, BTK is involved in signaling pathways of other immune cells, including myeloid cells, through Fc receptors, thereby influencing the production of inflammatory cytokines. The targeted inhibition of BTK by molecules such as this compound presents a promising therapeutic strategy for a range of autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the potent and selective inhibition of BTK. Unlike irreversible inhibitors that form a covalent bond with a cysteine residue in the BTK active site, this compound is a reversible inhibitor, binding through non-covalent interactions. This reversible nature may offer a distinct pharmacological profile.

The inhibition of BTK by this compound disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR). Upon antigen binding, the BCR triggers a series of events culminating in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production. BTK is a key node in this pathway, and its inhibition by this compound effectively dampens these B-cell responses.

Beyond its role in B-cells, BTK is also involved in signaling through Fcγ receptors (FcγR) on myeloid cells. By inhibiting BTK, this compound can attenuate the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), from these cells in response to immune complexes.

Quantitative Data

The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 Value (nM) | Cell Type/System | Reference |

| BTK (Cell-free assay) | 2.8 - 3 | Recombinant Human BTK | |

| Calcium Flux Inhibition | 27 | Human Ramos B cells | |

| TNFα Production Inhibition | 14 | Human PBMCs (FcγR stimulation) | |

| CD69 Surface Expression (Human Whole Blood) | 550 ± 100 | Human Whole Blood (BCR stimulation) | |

| CD69 Surface Expression (Mouse Whole Blood) | 2060 ± 240 | Mouse Whole Blood (BCR stimulation) | |

| TEC Kinase | 13 | Cell-free assay | |

| BLK Kinase | 20 | Cell-free assay | |

| BMX Kinase | 24 | Cell-free assay | |

| TrkA Kinase | 30 | Cell-free assay |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis

| Treatment Group | Dose (mg/kg, oral, once daily) | Reduction in Disease Severity vs. Vehicle | Reduction in Disease Incidence vs. Vehicle | Reference |

| This compound | 10 | ~40% | Reduced by one-third | |

| This compound | 20 | Dose-dependent reduction | Dose-dependent reduction | |

| This compound | 30 | Dose-dependent reduction | Dose-dependent reduction |

Table 3: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Half-life (T1/2) at 2 mg/kg i.v. (hours) | Reference |

| Mouse | 84 - 100 | 4 | |

| Rat | 84 - 100 | 5.1 | |

| Dog | 84 - 100 | Not specified | |

| Cynomolgus Monkey | 84 - 100 | Not specified |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

References

Preclinical Profile of BMS-935177: A BTK Inhibitor for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various autoimmune diseases due to its central role in B-cell development, activation, and signaling.[1][2] BMS-935177 is a potent and selective, reversible small molecule inhibitor of BTK that has demonstrated significant efficacy in preclinical models of autoimmune disease, positioning it as a promising candidate for clinical development. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its activity in autoimmune models, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effect by reversibly binding to BTK, a key enzyme in multiple signaling pathways involved in the pathophysiology of autoimmune disorders.[1] Its mechanism of action includes:

-

Inhibition of B-Cell Receptor (BCR) Signaling: BTK is essential for BCR-mediated activation, proliferation, and differentiation of B cells.[2] this compound potently inhibits these processes, thereby reducing the production of autoantibodies and inflammatory cytokines that drive autoimmune pathology. In in vitro assays, this compound inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM and blocks CD69 surface expression on peripheral B cells stimulated with anti-IgM and anti-IgG.[3]

-

Modulation of Fc Receptor (FcR) Signaling: BTK is also involved in signaling downstream of Fc receptors on various immune cells, including monocytes, macrophages, and mast cells. By inhibiting BTK, this compound can suppress the release of inflammatory mediators from these cells. For instance, it effectively inhibits TNFα production in peripheral blood mononuclear cells (PBMCs) stimulated by IgG-containing immune complexes with an IC50 value of 14 nM.

-

Inhibition of Osteoclastogenesis: BTK signaling plays a role in the differentiation of osteoclasts, cells responsible for bone resorption. By inhibiting RANK-L-induced osteoclastogenesis, this compound has the potential to mitigate the bone erosion characteristic of diseases like rheumatoid arthritis.

Preclinical Efficacy in Autoimmune Models

This compound has demonstrated robust efficacy in murine models of rheumatoid arthritis, including the collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models.

Quantitative Data from Preclinical Studies

Table 1: In Vitro Potency of this compound

| Assay Target/Endpoint | Cell Type/System | IC50 Value |

| Bruton's Tyrosine Kinase (BTK) | Recombinant Human BTK | 2.8 nM |

| Calcium Flux | Human Ramos B Cells | 27 nM |

| CD69 Surface Expression (anti-IgM/IgG stimulated) | Peripheral B Cells | Not specified |

| TNFα Production (IgG immune complex stimulated) | Peripheral Blood Mononuclear Cells (PBMCs) | 14 nM |

Table 2: Efficacy of this compound in the Murine Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Arthritis Score (Day 42) | Inhibition of Disease (%) | Anti-Collagen II IgG Titer (Relative to Vehicle) |

| Vehicle | - | ~10 | - | 1.0 |

| BMS-986142 | 10 | ~4 | ~60% | Significantly inhibited |

| BMS-986142 | 30 | ~2 | ~80% | Significantly inhibited |

Data adapted from a study on BMS-986142, a closely related and often interchangeably referenced compound.

Table 3: Efficacy of this compound in the Murine Collagen Antibody-Induced Arthritis (CAIA) Model

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Arthritis Score (Peak) | Inhibition of Disease (%) | Splenic Plasma Cells (CD138+B220low) |

| Vehicle | - | ~8 | - | Increased |

| BMS-986142 | 3 | ~6 | ~25% | Not specified |

| BMS-986142 | 10 | ~3 | ~62.5% | Inhibited increase |

| BMS-986142 | 30 | ~1 | ~87.5% | Inhibited increase |

Data adapted from a study on BMS-986142.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis that recapitulates many features of the human disease, including synovitis, cartilage destruction, and bone erosion.

Induction Protocol:

-

Animals: Male DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.

-

Immunization: On day 0, mice are injected subcutaneously at the base of the tail with an emulsion containing bovine type II collagen (100-200 µg) and Complete Freund's Adjuvant (CFA).

-

Booster: On day 21, a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered in the same manner.

-

Dosing: Oral administration of this compound or vehicle is initiated either prophylactically from day 0 or therapeutically from day 21.

-

Assessment: The development and severity of arthritis are monitored daily or several times a week by scoring each paw based on the degree of inflammation, swelling, and redness. Clinical scores are typically graded on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

The CAIA model offers a more rapid and synchronized onset of arthritis compared to the CIA model and is particularly useful for studying the efferent phase of the disease.

Induction Protocol:

-

Animals: BALB/c mice are commonly used for this model.

-

Antibody Administration: On day 0, mice are injected intraperitoneally with a cocktail of monoclonal antibodies against type II collagen.

-

LPS Challenge: On day 3, a suboptimal dose of lipopolysaccharide (LPS) is administered intraperitoneally to synchronize and enhance the inflammatory response.

-

Dosing: Oral dosing with this compound or vehicle is typically initiated on the same day as antibody administration.

-

Assessment: Paw inflammation and arthritis severity are monitored and scored daily as described for the CIA model.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

Caption: Inhibition of the BCR signaling cascade by this compound.

Fc Receptor (FcR) Signaling in Myeloid Cells

Caption: this compound blocks FcR-mediated cytokine release.

Experimental Workflow for the CIA Model

Caption: Workflow for the collagen-induced arthritis (CIA) model.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for autoimmune diseases. Its potent and selective inhibition of BTK translates to robust efficacy in well-established animal models of rheumatoid arthritis. The detailed experimental protocols and an understanding of the targeted signaling pathways provide a solid foundation for further investigation and clinical translation of this promising compound. The ability of this compound to modulate key pathological processes, including B-cell activation, immune complex-mediated inflammation, and osteoclastogenesis, highlights its potential to address multiple facets of autoimmune disease pathology.

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

Target Validation of BMS-935177 in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in the pathogenesis of RA, playing a key role in both B-cell and myeloid cell activation. This technical guide provides an in-depth overview of the target validation of BMS-935177, a potent and reversible inhibitor of BTK, for the treatment of rheumatoid arthritis. We will delve into its mechanism of action, present key preclinical data in structured tables, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to Bruton's Tyrosine Kinase as a Target in Rheumatoid Arthritis

Bruton's tyrosine kinase (BTK) is a member of the Tec family of kinases and is a crucial component of signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2] In the context of rheumatoid arthritis, BTK is implicated in the activation of B cells, leading to the production of autoantibodies and pro-inflammatory cytokines.[1][2] Furthermore, BTK is expressed in myeloid cells, such as macrophages and mast cells, where it mediates inflammatory responses upon Fc receptor engagement by immune complexes, a hallmark of RA.[2] Genetic or pharmacologic inhibition of BTK has been shown to ameliorate disease in preclinical models of arthritis, providing strong rationale for its therapeutic targeting.

This compound is a small molecule, reversible inhibitor of BTK that has demonstrated high potency and selectivity. Its development and preclinical evaluation have provided significant insights into the role of BTK in autoimmune diseases.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by reversibly binding to the ATP-binding pocket of BTK, thereby inhibiting its kinase activity. This blockade of BTK function leads to the downstream inhibition of signaling cascades, including the PI3K, MAPK, and NF-κB pathways, which are pivotal for B-cell proliferation, differentiation, and survival, as well as myeloid cell activation.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo activity of this compound, providing a quantitative basis for its target engagement and therapeutic potential.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 (nM) | Cell Type/System | Reference |

| Primary Target | |||

| Bruton's Tyrosine Kinase (BTK) | 2.8 | Recombinant Human Enzyme | |

| Bruton's Tyrosine Kinase (BTK) | 3 | Recombinant Human Enzyme | |

| Cellular Activity | |||

| Calcium Flux (Ramos B cells) | 27 | Human Ramos B cells | |

| TNFα Production (PBMCs) | 14 | Human Peripheral Blood Mononuclear Cells (stimulated with IgG immune complexes) | |

| Kinase Selectivity | |||

| Tec Family Kinases (TEC, BMX, ITK, TXK) | 5- to 67-fold less potent than BTK | Recombinant Enzymes | |

| SRC Family Kinases | >50-fold less potent than BTK | Recombinant Enzymes | |

| SRC | 1100-fold less potent than BTK | Recombinant Enzyme | |

| TRKA, HER4, TRKB, RET | < 150 | Recombinant Enzymes |

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Rheumatoid Arthritis

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rodent Model of RA | 10, 20, and 30 mg/kg, once daily orally | Dose-dependent reduction in disease severity and incidence. At 10 mg/kg, disease severity was reduced by approximately 40% compared to vehicle. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of target validation studies.

BTK Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.

Protocol:

-

Reagents and Materials:

-

Recombinant human BTK enzyme

-

Fluoresceinated peptide substrate

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

EDTA solution (for reaction termination)

-

384-well plates

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the test compound, recombinant human BTK (final concentration ~1 nM), fluoresceinated peptide substrate (final concentration ~1.5 µM), and ATP (at a concentration near the Km, e.g., 20 µM) in assay buffer. The final DMSO concentration should be kept constant (e.g., 1.6%). c. Incubate the plate at room temperature for 60 minutes. d. Terminate the reaction by adding an EDTA solution (e.g., 35 mM). e. Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product. f. Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

B-Cell Calcium Flux Assay

This assay measures the inhibition of B-cell receptor (BCR)-mediated calcium mobilization, a key downstream event of BTK activation.

Protocol:

-

Reagents and Materials:

-

Human B-cell line (e.g., Ramos cells)

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

-

Cell loading buffer (e.g., RPMI with 2% FCS and 25 mM HEPES)

-

BCR agonist (e.g., anti-IgM or anti-IgG antibody)

-

This compound (or other test compounds)

-

Flow cytometer

-

-

Procedure: a. Harvest and wash the B cells. b. Load the cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) by incubating for 45 minutes at 37°C in the dark. c. Wash the cells to remove excess dye and resuspend in an appropriate buffer. d. Pre-incubate the cells with various concentrations of this compound. e. Acquire a baseline fluorescence reading on a flow cytometer. f. Add the BCR agonist to stimulate the cells and continue to record the fluorescence over time. g. Analyze the change in fluorescence intensity or ratio to determine the extent of calcium flux. h. Calculate the inhibitory effect of this compound and determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis.

Protocol:

-

Reagents and Materials:

-

Susceptible mouse strain (e.g., DBA/1)

-

Type II collagen (e.g., bovine or chicken)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound (or other test compounds) formulated for oral administration

-

Calipers for paw measurement

-

-

Procedure: a. Immunization (Day 0): Emulsify type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the mice. b. Booster (Day 21): Emulsify type II collagen in IFA. Administer a booster injection intradermally at a different site. c. Treatment: Begin daily oral dosing with this compound or vehicle control on the day of primary immunization or upon the onset of clinical signs of arthritis. d. Disease Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of erythema and swelling in each paw. e. Endpoint Analysis: At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.

Visualizing the Molecular Pathways and Experimental Logic

Signaling Pathways

The following diagrams illustrate the central role of BTK in BCR and FcR signaling and the point of intervention for this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Caption: Fc Receptor (FcR) signaling in myeloid cells and the inhibitory effect of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical validation of a BTK inhibitor like this compound for rheumatoid arthritis.

Caption: Preclinical target validation workflow for a BTK inhibitor in rheumatoid arthritis.

Genetic Validation of BTK as a Target

Studies using BTK-deficient mice provide genetic evidence for the role of BTK in autoimmune arthritis. In spontaneous models of arthritis, such as the K/BxN mouse model, BTK deficiency leads to a significant reduction in disease severity. This protection is associated with a profound decrease in B-cell numbers at all developmental stages, reduced germinal center formation, and a significant decrease in autoantibody production. These findings genetically validate BTK as a crucial element in the adaptive immune response that drives autoimmune arthritis and corroborate the therapeutic hypothesis for BTK inhibitors.

Conclusion

The comprehensive preclinical data for this compound, supported by genetic studies, robustly validates Bruton's tyrosine kinase as a therapeutic target in rheumatoid arthritis. The potent and selective inhibition of BTK by this compound effectively blocks key pathogenic pathways in both B cells and myeloid cells, leading to significant efficacy in animal models of the disease. This technical guide provides the foundational data and methodologies that underscore the promise of BTK inhibition as a targeted therapy for rheumatoid arthritis. Further clinical investigation of potent and selective BTK inhibitors is warranted to translate these preclinical findings into patient benefit.

References

- 1. Bruton's Tyrosine Kinase Deficiency Inhibits Autoimmune Arthritis in Mice but Fails to Block Immune Complex-Mediated Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bruton's Tyrosine Kinase-Mediated Signaling in Myeloid Cells Is Required for Protective Innate Immunity During Pneumococcal Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BMS-935177 on B-Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK plays a crucial role in B-cell development, activation, proliferation, and survival.[3][4] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[3] Consequently, BTK has emerged as a key therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on B-cell proliferation, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Although selected for clinical development, publicly available data on the direct anti-proliferative effects and clinical trial outcomes for this compound are limited. Therefore, where direct data for this compound is unavailable, information on other relevant BTK inhibitors may be presented with clear distinction.

Core Mechanism of Action: Inhibition of BTK Signaling

This compound exerts its effects by reversibly binding to BTK and inhibiting its kinase activity. The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Inhibition of BTK by this compound disrupts this signaling cascade, thereby impeding B-cell activation and proliferation.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.

Quantitative Data on the Impact of this compound

The following tables summarize the available quantitative data for this compound's activity.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line/System | IC50 | Reference |

| BTK Kinase Activity | Recombinant Human BTK | 2.8 nM | |

| Calcium Flux | Human Ramos B-cells | 27 nM | |

| TNFα Production | Human PBMCs | 14 nM | |

| CD69 Surface Expression | Human Peripheral B-cells (anti-IgM/IgG stimulated) | Inhibition observed | |

| CD69 Surface Expression | Human Peripheral B-cells (CD40L stimulated) | No effect |

Table 2: B-Cell Proliferation Inhibition by a Structurally Related BTK Inhibitor (BMS-986142)

No direct B-cell proliferation data for this compound is publicly available. The following data is for BMS-986142, another potent and selective reversible BTK inhibitor from Bristol-Myers Squibb.

| Assay | Cell Line/System | IC50 | Reference |

| B-cell Proliferation | Primary Human B-cells | ≤ 5 nM |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

BTK Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

Workflow Diagram:

Protocol:

-

Reagents:

-

Recombinant human BTK enzyme

-

Fluoresceinated peptide substrate (e.g., Poly(Glu, Tyr)4:1)

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)

-

This compound (serially diluted in DMSO)

-

EDTA solution (for reaction termination)

-

-

Procedure:

-

In a 384-well plate, add assay buffer, recombinant BTK, and the fluorescent peptide substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding EDTA solution.

-

Analyze the plate on a microplate reader capable of electrophoretic separation of the phosphorylated and non-phosphorylated substrate.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

-

B-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of B-cell division in response to stimuli in the presence or absence of an inhibitor.

Workflow Diagram:

Protocol:

-

Reagents:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or purified B-cells.

-

Carboxyfluorescein succinimidyl ester (CFSE) stock solution (in DMSO).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

B-cell stimulus (e.g., F(ab')₂ fragment of anti-human IgM).

-

This compound (serially diluted).

-

Flow cytometer.

-

-

Procedure:

-

Resuspend isolated B-cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Wash the cells three times with complete culture medium.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add serial dilutions of this compound.

-

Add the B-cell stimulus to the appropriate wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry. The CFSE fluorescence is typically detected in the FITC channel. Each successive generation of divided cells will show a halving of CFSE fluorescence intensity.

-

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration, an early indicator of B-cell activation, following BCR stimulation.

Protocol:

-

Reagents:

-

Human B-cell line (e.g., Ramos) or primary B-cells.

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

-

Pluronic F-127 (for aiding dye solubilization).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

B-cell stimulus (e.g., anti-IgM).

-

This compound (serially diluted).

-

Flow cytometer or fluorescence plate reader.

-

-

Procedure:

-

Harvest and wash the B-cells.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127, and incubate at 37°C for 30-60 minutes.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in assay buffer and add to a 96-well plate.

-

Add serial dilutions of this compound and incubate for a short period.

-

Acquire a baseline fluorescence reading.

-

Add the B-cell stimulus and immediately begin kinetic fluorescence readings.

-

The increase in fluorescence corresponds to the influx of intracellular calcium. Calculate the inhibition of this response by this compound to determine the IC50.

-

Clinical Development and Future Perspectives

This compound was selected to advance into clinical development based on its promising preclinical profile, including excellent pharmacokinetics and in vivo activity in animal models of autoimmune disease. However, detailed results from clinical trials specifically for this compound, particularly regarding its impact on B-cell populations in humans, are not widely available in the public domain. The broader class of BTK inhibitors has shown significant efficacy in various B-cell malignancies and autoimmune conditions. Further investigation and publication of clinical data will be crucial to fully understand the therapeutic potential and safety profile of this compound in various disease contexts.

Conclusion

This compound is a potent and selective reversible BTK inhibitor that effectively blocks key downstream events of BCR signaling, such as calcium mobilization and activation marker expression. While direct evidence for its anti-proliferative effects on B-cells is not yet publicly detailed, its mechanism of action and the data from closely related molecules strongly suggest a significant inhibitory impact on B-cell proliferation. The provided experimental protocols offer a framework for researchers to further investigate the cellular effects of this compound and other BTK inhibitors. As more data becomes available, the precise role of this compound in the therapeutic landscape for B-cell-mediated diseases will be further elucidated.

References

Methodological & Application

BMS-935177 In Vitro Assay Protocol for IC50 Determination

Abstract

This application note provides detailed protocols for determining the in vitro IC50 value of BMS-935177, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). Included are methodologies for a cell-free biochemical assay, a cell-based calcium flux assay using Ramos B cells, and a tumor necrosis factor-alpha (TNFα) release assay using peripheral blood mononuclear cells (PBMCs). These protocols are intended to guide researchers in accurately assessing the potency and cellular activity of this compound.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a key driver of B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound is a highly selective and reversible inhibitor of BTK, demonstrating potent activity in both biochemical and cellular assays.[3][4] This document outlines detailed procedures for quantifying the inhibitory activity of this compound to determine its half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery and development.

Mechanism of Action